This compound falls under the category of amides, specifically acetamides, due to the presence of the acetamide functional group. It is also classified as a chlorinated organic compound due to the presence of the chlorine atom in its structure.
The synthesis of 2-Chloro-N-ethyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide typically involves several key steps:
The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. For instance, maintaining a temperature around room temperature during the cyclization step can help prevent side reactions.
The molecular formula for 2-Chloro-N-ethyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide is . The molecular structure can be analyzed through various techniques:
InChI=1S/C11H21ClN2O/c1-3-14(11(15)7-12)9-10-5-4-6-13(2)8-10/h10H,3-9H2,1-2H3
.
2-Chloro-N-ethyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure for specific applications in research and industry.
The mechanism of action for 2-Chloro-N-ethyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets within biological systems:
The exact pathways and targets depend on the context of use, particularly in medicinal chemistry where this compound may serve as a precursor for therapeutic agents.
The physical and chemical properties of 2-Chloro-N-ethyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide include:
Property | Value |
---|---|
Molecular Weight | 232.75 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
Boiling Point | Not specified |
These properties affect how the compound behaves under different conditions and its suitability for various applications .
The applications of 2-Chloro-N-ethyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide span several fields:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2